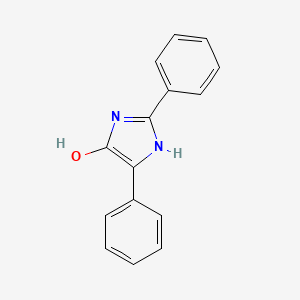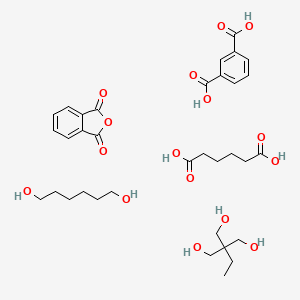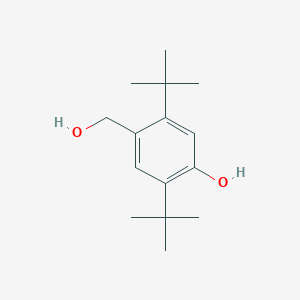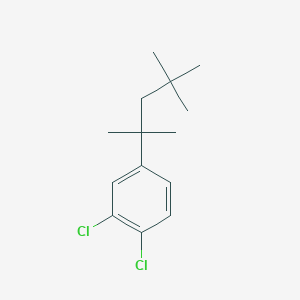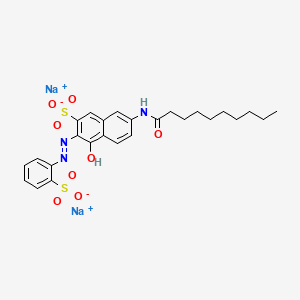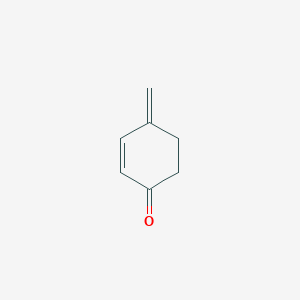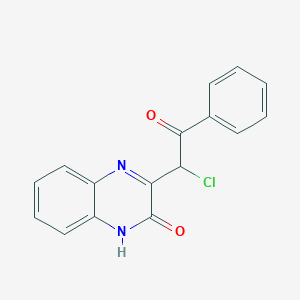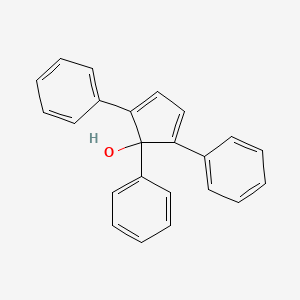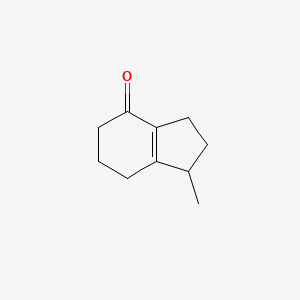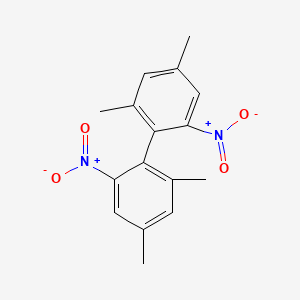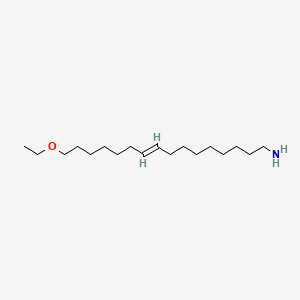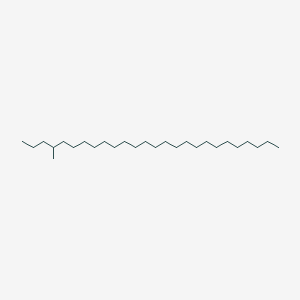
4-Methylhexacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56. It is a derivative of hexacosane, where a methyl group is attached to the fourth carbon atom. This compound is part of the alkane family, characterized by single bonds between carbon atoms and a saturated hydrocarbon chain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors or by refining petroleum fractions. The process involves high-pressure hydrogenation in the presence of metal catalysts like palladium or platinum to ensure complete saturation of the hydrocarbon chain .
化学反応の分析
Types of Reactions
4-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids.
Reduction: Although already a saturated hydrocarbon, it can undergo further reduction under extreme conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) in the presence of UV light or heat.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with metal catalysts like palladium or platinum.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Alkyl halides.
科学的研究の応用
4-Methylhexacosane has various applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
作用機序
The mechanism of action of 4-Methylhexacosane is primarily related to its physical properties rather than specific biochemical interactions. Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. This property is exploited in various industrial and biological applications .
類似化合物との比較
Similar Compounds
Hexacosane: The parent compound without the methyl substitution.
Octacosane: A longer-chain alkane with two additional carbon atoms.
Tetracosane: A shorter-chain alkane with two fewer carbon atoms.
Uniqueness
4-Methylhexacosane is unique due to the presence of the methyl group at the fourth carbon, which can influence its physical properties such as melting point and solubility compared to its non-methylated counterpart, hexacosane .
特性
CAS番号 |
73189-54-5 |
|---|---|
分子式 |
C27H56 |
分子量 |
380.7 g/mol |
IUPAC名 |
4-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-27(3)25-5-2/h27H,4-26H2,1-3H3 |
InChIキー |
RWVONPYEUYBBJH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



